O,O,O-Triethyl phosphorothioate

Description

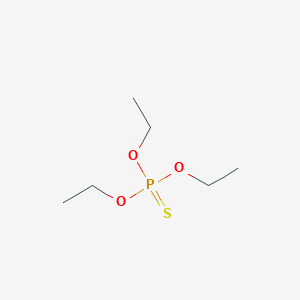

Structure

3D Structure

Properties

IUPAC Name |

triethoxy(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS/c1-4-7-10(11,8-5-2)9-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPJMTACJMLPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059567 | |

| Record name | O,O,O-Triethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-68-1 | |

| Record name | O,O′,O′′-Triethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,O-Triethyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl thiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O,O,O-Triethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O,O-triethyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O,O-Triethyl phosphorothioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPV9MGL8YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O,O,O-Triethyl phosphorothioate chemical properties and structure

An In-Depth Technical Guide to O,O,O-Triethyl phosphorothioate

Abstract

This compound, a prominent member of the organophosphorothioate class, holds significant interest across various scientific disciplines. This technical guide provides a comprehensive examination of its core chemical properties, molecular structure, synthesis, and reactivity. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its analytical characterization, toxicological profile, and industrial applications. We delve into the mechanistic underpinnings of its synthesis, its characteristic thiono-thiolo rearrangement, and its biological activity as a cholinesterase inhibitor. Methodologies for its synthesis and analysis are presented to equip scientific professionals with the foundational knowledge required for its effective and safe utilization.

Introduction and Nomenclature

This compound (CAS No. 126-68-1) is an organophosphorus compound characterized by a central phosphorus(V) atom bonded to three ethoxy groups and a terminal sulfur atom via a thioxo (P=S) double bond.[1][2] This structure distinguishes it from its phosphate analog, triethyl phosphate, and its isomer, O,O,S-triethyl phosphorothioate. The "O,O,O-" prefix explicitly denotes that all three ethyl groups are connected to the phosphorus atom through oxygen atoms. It belongs to the broader class of organophosphorothioates (OPTs), which are widely used as pesticides, industrial additives, and intermediates in chemical synthesis.[1][3] Understanding its distinct chemical identity is crucial for predicting its reactivity, biological activity, and metabolic fate.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

|---|---|

| CAS Number | 126-68-1[1] |

| Molecular Formula | C₆H₁₅O₃PS[1] |

| IUPAC Name | triethoxy(sulfanylidene)-λ⁵-phosphane |

| Synonyms | O,O,O-Triethyl thiophosphate, Triethyl phosphorothionate, (EtO)₃PS[2] |

| InChI Key | QTPJMTACJMLPLL-UHFFFAOYSA-N[4] |

| SMILES | CCOP(=S)(OCC)OCC |

| Molecular Weight | 198.22 g/mol [1] |

Molecular Structure and Properties

The molecular geometry of this compound is centered around a tetrahedral phosphorus atom. The P=S bond is a key structural feature, influencing the molecule's electronic properties and reactivity. The replacement of the oxygen atom in the analogous phosphate ester with a sulfur atom (the "thio-effect") alters bond polarization, electrophilicity of the phosphorus center, and steric hindrance, which collectively impact its chemical behavior and biological interactions.[5][6]

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor. Its physical properties are critical for its handling, storage, and application, particularly in industrial settings where it is used as a lubricant additive and hydraulic fluid.[1]

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless liquid | [1] |

| Boiling Point | 214 °C | NIST[7] |

| Flash Point | 75 °C | AccuStandard[8] |

| Molecular Weight | 198.22 g/mol | United States Biological[1] |

| Solubility | Soluble in chloroform, slightly soluble in methanol | United States Biological[1] |

| Enthalpy of Vaporization | 87.5 kJ/mol (at 320 K) | NIST[7] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the sulfurization of a phosphorus(III) precursor, triethyl phosphite. This reaction is a cornerstone of organophosphorus chemistry, valued for its efficiency and high yield.

Underlying Principle: Sulfurization of Phosphites

The conversion of phosphite triesters to phosphorothioate triesters involves the oxidation of the P(III) center to P(V) by an elemental sulfur source. The lone pair of electrons on the phosphorus atom in triethyl phosphite nucleophilically attacks the sulfur atom, leading to the formation of the thermodynamically stable P=S double bond. Various sulfur-transfer reagents can be employed, with elemental sulfur being a common and cost-effective choice.[9][10] The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate mixing.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Triethyl Phosphite

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Triethyl phosphite (P(OEt)₃)

-

Elemental sulfur (S)

-

Toluene (anhydrous)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Charging Reactants: Under a nitrogen atmosphere, charge the flask with anhydrous toluene. Add triethyl phosphite to the solvent.

-

Sulfur Addition: Add elemental sulfur to the stirred solution in portions. The addition may be exothermic, and the rate should be controlled to maintain a manageable reaction temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended). The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the product signal (around +68 ppm) indicates completion.[11][12]

-

Workup: Cool the reaction mixture to room temperature. Filter off any unreacted sulfur.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.

Reactivity and Mechanistic Insights

Thiono-Thiolo Rearrangement

A characteristic reaction of thionophosphates like this compound is the thermally or photochemically induced thiono-thiolo rearrangement (also known as the Pishchimuka rearrangement). In this isomerization, an alkyl group migrates from an oxygen atom to the sulfur atom, yielding the more thermodynamically stable thiolate isomer, O,O,S-triethyl phosphorothioate.[13] This rearrangement is mechanistically significant and has implications for the stability and metabolic pathways of these compounds. The driving force is the formation of the stronger P=O bond at the expense of the weaker P=S bond.

Caption: The thiono-thiolo rearrangement of this compound.

Hydrolysis

The hydrolysis of this compound is slower compared to its phosphate analog, triethyl phosphate. This reduced reactivity is attributed to the lower electronegativity of sulfur compared to oxygen, which makes the phosphorus atom less electrophilic and thus less susceptible to nucleophilic attack by water.[5] The hydrolysis pathway can be influenced by pH and temperature, typically proceeding via an Sₙ2(P) mechanism.[14]

Biological Activity: Cholinesterase Inhibition

The primary mechanism of toxicity for many organophosphorus compounds, including this compound, is the inhibition of acetylcholinesterase (AChE).[8] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.

Mechanism of Inhibition:

-

Binding: The organophosphorothioate binds to the active site of AChE, mimicking the natural substrate, acetylcholine.

-

Phosphorylation: The phosphorus atom of the inhibitor reacts with a serine hydroxyl group in the enzyme's active site, forming a stable, covalent phosphoryl-serine bond. This process releases one of the ethoxy groups.

-

Inactivation: The resulting phosphorylated enzyme is catalytically inactive. Unlike the acetylated enzyme formed with ACh, the phosphorylated enzyme is very slow to hydrolyze, leading to a build-up of acetylcholine in the synapse.[3][15]

-

Cholinergic Crisis: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a "cholinergic crisis," characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle fasciculations and respiratory failure.[16][17]

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for quality control, metabolic studies, and environmental monitoring of this compound.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Expected Values |

|---|---|

| ³¹P NMR | A single resonance is expected. The chemical shift for the P=S environment is significantly downfield from the P=O equivalent. Expected δ ≈ +68 ppm (relative to 85% H₃PO₄).[11] |

| ¹H NMR | Two distinct signals are expected: a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-), showing coupling to each other. |

| ¹³C NMR | Two signals corresponding to the methyl and methylene carbons of the ethoxy groups. |

| Mass Spec (EI) | The molecular ion peak (m/z = 198) should be observable. Characteristic fragmentation patterns involving the loss of ethoxy and ethyl groups are expected.[4] |

| IR Spectroscopy | Characteristic peaks include C-H stretching (~2900-3000 cm⁻¹), P-O-C stretching (~1000-1050 cm⁻¹), and a P=S stretching vibration (~650-850 cm⁻¹). |

Analytical Protocol: GC-MS for Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like this compound.

Rationale: The volatility and thermal stability of the compound make it well-suited for GC analysis. MS provides high specificity and sensitivity for detection, allowing for quantification even in complex matrices. A similar method has been developed for its analog, triethyl phosphate.[18]

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at 20 °C/min.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Injector: Splitless mode, 250 °C.

-

MSD Conditions:

-

Ionization Mode: Electron Ionization (EI), 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., m/z 198, 170, 138, 111).

-

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethyl acetate) at concentrations spanning the expected sample range.

-

Sample Preparation: Dilute the sample in the same solvent. If the matrix is complex (e.g., plasma, soil), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to clean up the sample and concentrate the analyte.[19][20]

-

Analysis: Inject 1 µL of each standard and sample into the GC-MS system.

-

Quantification: Construct a calibration curve by plotting the peak area of a quantifier ion against the concentration for the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Applications and Safety

Industrial and Research Applications

This compound serves multiple roles in industrial and research settings:

-

Intermediate: It is a precursor in the synthesis of other organophosphorus compounds.[1]

-

Industrial Additive: It is used as a plasticizer, a lubricant additive, and an antifoam agent.[1]

-

Pesticide: While less common now due to toxicity concerns, it has been used as an insecticide.[1]

Toxicology and Safety Profile

As a cholinesterase inhibitor, this compound is highly toxic.[1]

-

Acute Toxicity: It is classified as toxic by ingestion and fatal if inhaled.[8] It can cause serious eye irritation.

-

Mechanism: The primary toxic effect is the irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis.[8][17]

-

Handling Precautions: Due to its high toxicity, it must be handled only by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency eyewash and safety shower must be readily accessible.

-

Exposure Treatment: In case of exposure, immediate medical attention is critical. Treatment typically involves the administration of atropine to block the effects of excess acetylcholine and an oxime reactivator like pralidoxime to regenerate the inhibited AChE.[16]

References

-

ResearchGate. (n.d.). Mechanism of the inhibition of cholinesterase by OPs. [Diagram]. Retrieved from [Link]

-

Namba, T. (1971). Cholinesterase inhibition by organophosphorus compounds and its clinical effects. Bulletin of the World Health Organization, 44(1-3), 289–307. Retrieved from [Link]

-

Jokanovic, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 866. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]

-

Li, Y., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. International Journal of Molecular Sciences, 24(18), 14316. Retrieved from [Link]

-

Powers, T. A., et al. (1996). Phosphorus 31 solid state NMR characterization of oligonucleotides covalently bound to a solid support. Nucleic Acids Research, 24(15), 2869–2875. Retrieved from [Link]

-

Fiszhaut, M. J. N., et al. (2022). Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. Journal of Sol-Gel Science and Technology, 104, 39-53. Retrieved from [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). ³¹P Chemical Shifts. Retrieved from [Link]

-

Páv, O., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1896. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Retrieved from [Link]

-

Cosstick, R., & Vyle, J. S. (1990). Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine. Nucleic Acids Research, 18(4), 829–835. Retrieved from [Link]

-

Defense Technical Information Center. (2003). Quantitative Method for the Detection of Triethyl Phosphate in Aqueous Solutions. Retrieved from [Link]

-

Bruzik, K. S., & Stec, W. J. (1979). Stereochemistry of thiono-thiolo rearrangement of phosphorothioic esters. 2. ChemInform, 11. Retrieved from [Link]

-

Fudan University. (n.d.). ³¹P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Retrieved from [Link]

-

NIST. (n.d.). O,O,O-Triethyl thiophosphate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wreesmann, C. T. J., et al. (2015). A Versatile and Convenient Synthesis of ³⁴S‐Labeled Phosphorothioate Oligonucleotides. Chemistry – A European Journal, 21(30), 10792-10798. Retrieved from [Link]

-

Catrina, I., & Hengge, A. C. (2000). The thermodynamics of phosphate versus phosphorothioate ester hydrolysis. Journal of the American Chemical Society, 122(42), 10302-10305. Retrieved from [Link]

-

De-Jong, L. A. A., et al. (2013). Phosphorothioate oligonucleotide quantification by μ-liquid chromatography-mass spectrometry. Journal of Chromatography B, 929, 140-145. Retrieved from [Link]

-

De-Jong, L. A. A., et al. (2013). Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry, 405(1), 211-218. Retrieved from [Link]

-

Glen Research. (n.d.). Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. Glen Report 18-1 Supplement. Retrieved from [Link]

-

Gong, L., & McCullagh, J. (2020). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. Analytical Chemistry, 92(15), 10343–10351. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). O,O,O-Triethyl thiophosphate Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kumar, P., et al. (2018). Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. Organic Process Research & Development, 22(11), 1632-1639. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Rearrangement of S-(2-Aminoethyl) Thiophosphates to N-(2-Mercaptoethyl)phosphoramidates. Retrieved from [Link]

-

Jemielity, J., et al. (2021). Structural Insights into the Interaction of Clinically Relevant Phosphorothioate mRNA Cap Analogs with Translation Initiation Factor 4E Reveal Stabilization via Electrostatic Thio-Effect. Journal of the American Chemical Society, 143(3), 1471-1481. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. O,O,O-Triethyl thiophosphate [webbook.nist.gov]

- 5. The thermodynamics of phosphate versus phosphorothioate ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Insights into the Interaction of Clinically Relevant Phosphorothioate mRNA Cap Analogs with Translation Initiation Factor 4E Reveal Stabilization via Electrostatic Thio-Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O,O,O-Triethyl thiophosphate [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. glenresearch.com [glenresearch.com]

- 11. academic.oup.com [academic.oup.com]

- 12. 31P [nmr.chem.ucsb.edu]

- 13. semanticscholar.org [semanticscholar.org]

- 14. cdmf.org.br [cdmf.org.br]

- 15. mdpi.com [mdpi.com]

- 16. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Phosphorothioate oligonucleotide quantification by μ-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

O,O,O-Triethyl phosphorothioate synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of O,O,O-Triethyl phosphorothioate

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, mechanisms, and critical considerations for this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond simple protocols to elucidate the underlying principles that govern reaction choices and outcomes, ensuring a blend of theoretical understanding and practical applicability.

Introduction and Strategic Overview

This compound (CAS: 126-68-1) is an organophosphorus compound belonging to the phosphorothionate class, characterized by a phosphorus atom double-bonded to sulfur (a thione moiety) and single-bonded to three ethoxy groups.[1][2] It is a clear, colorless oil with a molecular weight of approximately 198.22 g/mol .[1][3] This compound and its structural isomers, such as the O,O,S-triethyl phosphorothioate (thiolate isomer), are significant as intermediates in the synthesis of more complex molecules, including pesticides and pharmaceuticals.[1][4][5] The P=S bond in phosphorothioates imparts unique reactivity and biological properties, making them a cornerstone of modern organophosphorus chemistry.[6]

The synthesis of this compound primarily revolves around two strategic approaches: the sulfurization of a trivalent phosphorus precursor (a phosphite) or the construction of the thiophosphate moiety through a convergent, one-pot process. Understanding the nuances of these pathways is critical for optimizing yield, purity, and safety.

Critical Safety Considerations for Organophosphorus Compounds

This compound is classified as a hazardous substance, being harmful if swallowed, causing serious eye irritation, and potentially fatal if inhaled.[2][7] As with all organophosphates, extreme caution is warranted.[8][9] Safe handling mandates the use of comprehensive Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] All manipulations should be performed within a certified chemical fume hood to prevent inhalation exposure.[10][11] An emergency safety shower and eyewash station must be readily accessible.[10]

Core Synthesis Pathways and Mechanistic Insights

Two principal and reliable pathways for the synthesis of this compound are detailed below. The choice between them often depends on the availability of starting materials, desired scale, and equipment.

Pathway 1: Two-Step Synthesis via Sulfurization of Triethyl Phosphite

This classic and highly reliable method involves two distinct stages: the synthesis of the triethyl phosphite precursor, followed by its oxidative sulfurization.

Logical Framework: This pathway isolates the formation of the P(III) intermediate, allowing for its purification before the introduction of the sulfur atom. This stepwise approach provides excellent control over the reaction and often leads to a cleaner final product.

Caption: Mechanism of Triethyl Phosphite Sulfurization.

Experimental Protocol: Sulfurization of Triethyl Phosphite

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified triethyl phosphite in a suitable solvent like toluene or acetonitrile.

-

Reagent Addition: Add a stoichiometric amount (1.1 equivalents) of powdered elemental sulfur to the solution.

-

Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and stir for several hours until the reaction is complete (monitored by ³¹P NMR or TLC).

-

Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Pathway 2: One-Pot Synthesis from Diethyl Phosphite

A more convergent approach allows for the synthesis of phosphorothioates in a single step from a dialkyl phosphite, sulfur, a base, and an alkylating agent. [5][12]This method can be highly efficient, especially when enhanced by microwave irradiation. [12] Logical Framework: This pathway leverages the in-situ formation of an ambident nucleophilic thiophosphate salt, which is immediately trapped by an electrophile. This avoids the isolation of intermediates, saving time and resources. The key is controlling the O- vs. S-alkylation of the intermediate. [5][12]

Caption: Workflow for the One-Pot Synthesis of this compound.

-

Mechanism: Diethyl phosphite exists in equilibrium with its P(III) tautomer. In the presence of a base like triethylamine and sulfur, it forms a triethylammonium O,O'-diethyl thiophosphate salt. [5]This salt is an ambident nucleophile. For the synthesis of the O,O,O-isomer, the subsequent reaction with an ethyl halide must result in O-alkylation. However, studies show that reactions with alkyl halides typically lead to S-alkylation. [5][12]To favor the desired O,O,O-isomer, this pathway is conceptually more suited for synthesizing the isomeric O,O,S-triethyl phosphorothioate. For educational purposes, the general principle is presented, but for the target molecule, Pathway 1 is superior and more direct. The synthesis of the O,O,S isomer would proceed as follows:

Experimental Protocol: One-Pot Synthesis of O,O,S-Triethyl Phosphorothioate [12]1. Mixing: In a microwave-safe reaction vessel, combine diethyl phosphite (1 mmol), sulfur (1.2 mmol), triethylamine (1.5 mmol), and acidic alumina (as a solid support). 2. Alkylating Agent: Add an ethyl halide, such as ethyl bromide or ethyl iodide (1.2 mmol). 3. Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power and temperature (e.g., 100°C) for a short duration (e.g., 5-15 minutes). 4. Workup: After cooling, extract the product from the alumina with a solvent like diethyl ether or ethyl acetate. [13]5. Purification: Wash the combined organic phases with water, dry over magnesium sulfate, filter, and concentrate. [13]The crude product can be purified by column chromatography on silica gel. [13]

Product Purification and Characterization

Regardless of the synthetic pathway, the final product requires rigorous purification and characterization to ensure its identity and purity.

| Property | Value | Source |

| CAS Number | 126-68-1 | [1] |

| Molecular Formula | C₆H₁₅O₃PS | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Appearance | Clear colorless oil | [1] |

| Purity (Typical) | ≥95-97% | [1] |

| Solubility | Soluble in chloroform, slightly soluble in methanol | [1] |

Table 1: Physical and Chemical Properties of this compound.

Purification Methods

-

Vacuum Distillation: This is the preferred method for purifying the final product on a larger scale, as this compound is a liquid with a relatively high boiling point.

-

Column Chromatography: For smaller scales or for removing closely related impurities, chromatography on silica gel using a solvent system like petroleum ether-ethyl acetate is effective. [13]

Spectroscopic Characterization

Confirmation of the product's structure is typically achieved through a combination of spectroscopic methods.

| Technique | Expected Observations |

| ³¹P NMR | A single resonance in the range of +60 to +70 ppm is characteristic of phosphorothionates. This confirms the conversion from the P(III) precursor (e.g., triethyl phosphite at ~+139 ppm)[14]. |

| ¹H NMR | A triplet corresponding to the methyl protons (-CH₃) and a quartet corresponding to the methylene protons (-OCH₂-) of the ethoxy groups, with appropriate integration. |

| ¹³C NMR | Two distinct signals for the methyl and methylene carbons of the ethoxy groups. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed at m/z = 198, corresponding to the molecular weight of the compound. [3] |

Table 2: Key Analytical Data for Characterization of this compound.

References

-

Triethyl phosphite - Wikipedia. Wikipedia. [Link]

- CN101486731A - Production method of O, O-dimethyl thiophosphoryl chloride.

-

Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. ResearchGate. [Link]

-

Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. SciSpace. [Link]

-

Synthesis of phosphorothioates using thiophosphate salts. PubMed. [Link]

- CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.

-

Synthesis of phosphorothioate oligonucleotides with stereodefined phosphorothioate linkages. PubMed. [Link]

-

triethyl phosphite. Organic Syntheses Procedure. [Link]

-

O,O',O''-Triethyl phosphorothioate | C6H15O3PS | CID 31354. PubChem. [Link]

-

Phosphorothioate Oligonucleotides with Low Phosphate Diester Content. ACS Publications. [Link]

-

Organophosphate Poisoning: What It Is, Symptoms & Treatment. Cleveland Clinic. [Link]

-

Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry. [Link]

-

Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PubMed Central. [Link]

-

O,O,O-Triethyl thiophosphate. NIST WebBook. [Link]

-

Organophosphate poisoning: Symptoms and treatment. Medical News Today. [Link]

-

Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. ACS Chemical Health & Safety. [Link]

-

Phosphorothioate Enhancing Stability in Oligonucleotide-Based Therapies. YouTube. [Link]

-

Synthesis of nucleoside oligophosphates by electrophilic activation of phosphorothioate. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. O,O',O''-Triethyl phosphorothioate | C6H15O3PS | CID 31354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O,O,O-Triethyl thiophosphate [webbook.nist.gov]

- 4. O,O,S-triethyl phosphorothioate 96% | CAS: 1186-09-0 | AChemBlock [achemblock.com]

- 5. Synthesis of phosphorothioates using thiophosphate salts [beilstein-journals.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemscene.com [chemscene.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]

- 10. fishersci.com [fishersci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of phosphorothioates using thiophosphate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Triethyl phosphite - Wikipedia [en.wikipedia.org]

Mechanism of action of O,O,O-Triethyl phosphorothioate in biological systems

Technical Whitepaper: Mechanism of Action and Metabolic Interference of O,O,O-Triethyl Phosphorothioate

Executive Summary

This compound (O,O,O-TEPT; CAS: 126-68-1) is a phosphorothioate ester frequently encountered as a manufacturing impurity or degradation product of organophosphorus (OP) pesticides, such as diazinon and parathion. Unlike its O,O,S-isomer counterparts, which are potent pneumotoxins, O,O,O-TEPT acts primarily as a metabolic disruptor and potentiator .

Its mechanism of action is defined by two distinct but synergistic pathways:

-

Suicide Inhibition of Cytochrome P450: Oxidative desulfuration releases reactive atomic sulfur, which covalently binds to the heme moiety of CYP450 enzymes, causing irreversible inactivation.

-

Carboxylesterase (CaE) Blockade: It competitively inhibits serine carboxylesterases, shutting down the detoxification pathways for co-existing ester-based toxicants.[1]

This guide details the molecular mechanisms, metabolic fate, and experimental protocols for assessing O,O,O-TEPT activity in biological systems.

Chemical Identity and Physicochemical Basis

To understand the mechanism, one must distinguish the specific isomerism of triethyl phosphorothioates. The biological activity is dictated by the sulfur position (thiono vs. thiolo).[1]

| Feature | This compound (Target) | O,O,S-Triethyl Phosphorothioate (Comparator) |

| Structure | ||

| Bond Type | Thiono (P=S) | Thiolo (P-S) |

| Primary Toxicity | Potentiation (via enzyme inhibition) | Pneumotoxicity (Lung edema/hemorrhage) |

| Metabolic Fate | Oxidative Desulfuration (Releases S) | S-oxidation / Thioether cleavage |

Key Insight: The P=S bond in O,O,O-TEPT is the "warhead." It requires bioactivation by CYP450 to exert its primary effect, functioning as a suicide substrate.[1]

Primary Mechanism: Oxidative Desulfuration & CYP450 Suicide Inhibition

The most critical interaction of O,O,O-TEPT is with the Cytochrome P450 monooxygenase system (specifically CYP2B and CYP3A subfamilies). This is a classic example of mechanism-based inactivation (suicide inhibition).

The Molecular Pathway

-

Binding: O,O,O-TEPT enters the CYP450 active site.[1]

-

Oxidation: CYP450 attempts to oxidize the P=S bond to a P=O bond (desulfuration).[1]

-

Intermediate Formation: A highly unstable phosphooxythiirane (three-membered ring with P, O, S) is postulated to form.[1]

-

Sulfur Extrusion: The ring collapses, releasing Triethyl Phosphate (non-toxic) and highly reactive atomic sulfur .[1]

-

Inactivation: The atomic sulfur covalently cross-links the pyrrole nitrogen of the CYP450 heme porphyrin ring.[1] This destroys the enzyme's capacity to bind oxygen, rendering it catalytically dead.[1]

Diagram: CYP450 Suicide Inhibition Pathway

Caption: Figure 1.[1] Mechanism-based inactivation of CYP450 by O,O,O-TEPT via oxidative desulfuration and heme modification.

Secondary Mechanism: Potentiation via Carboxylesterase Inhibition

While CYP inhibition alters oxidative metabolism, O,O,O-TEPT's role as a potentiator is largely driven by its inhibition of Carboxylesterases (CaE).

-

Context: Many OP pesticides (e.g., Malathion) contain ester linkages.[1] Mammals rely on CaE to rapidly hydrolyze these esters into non-toxic carboxylic acids (detoxification).[1]

-

Interference: O,O,O-TEPT binds to the serine active site of CaE.

-

Outcome: When CaE is inhibited, the co-administered pesticide cannot be detoxified.[1] Instead, it is shunted toward oxidative bioactivation (desulfuration to the toxic "oxon"), resulting in synergistic toxicity .

Data: Potentiation Ratios

Table 1: Effect of O,O,O-TEPT on Malathion Toxicity in Rodent Models (Representative Data)

| Treatment Group | LD50 (mg/kg) | Potentiation Factor | Mechanism |

| Malathion (Alone) | ~1400 | 1.0x | Rapid CaE hydrolysis (Detox) |

| O,O,O-TEPT (Alone) | ~260 | N/A | Moderate intrinsic toxicity |

| Malathion + O,O,O-TEPT | ~15 - 50 | ~28x - 90x | Blockade of CaE Detoxification |

Diagram: The Potentiation Loop

Caption: Figure 2. Synergistic toxicity mechanism.[1] O,O,O-TEPT inhibits Carboxylesterase, forcing the primary toxicant into the bioactivation pathway.

Experimental Protocols

To validate the presence and activity of O,O,O-TEPT in a research setting, the following self-validating protocols are recommended.

Protocol A: Assessment of CYP450 Heme Destruction (CO-Difference Spectrum)

Purpose: To quantify the loss of functional CYP450 due to suicide inhibition.

-

Microsome Preparation: Isolate rat or human liver microsomes (HLM) in Tris-HCl buffer (pH 7.4).

-

Baseline Scan: Suspend microsomes (1.0 mg protein/mL) in cuvettes. Add sodium dithionite to reduce the heme.[1] Bubble with Carbon Monoxide (CO) for 30 seconds.[1] Scan from 400–500 nm.[1] Peak at 450 nm represents total functional CYP.[1]

-

Incubation: In a separate vessel, incubate microsomes with O,O,O-TEPT (10–100 µM) and NADPH (1 mM) for 15 minutes at 37°C.

-

Control: Incubate without NADPH (requires catalytic turnover for suicide inhibition).[1]

-

-

Post-Incubation Scan: Repeat the reduction and CO-bubbling steps.

-

Calculation:

Expected Result: Significant decrease in the P450 peak height in NADPH+ samples only.[1]

Protocol B: Carboxylesterase Inhibition Assay

Purpose: To measure the potency of O,O,O-TEPT as a potentiator.

-

Substrate: Use p-Nitrophenyl Acetate (PNPA) or Malathion (if using radiometric assay).[1] PNPA is preferred for high-throughput colorimetric screening.[1]

-

Reaction Mix:

-

Pre-incubation: Incubate Enzyme + O,O,O-TEPT for 10 minutes at 37°C.

-

Start Reaction: Add PNPA (final concentration 500 µM).[1]

-

Detection: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 5 minutes.

-

Validation:

References

-

Aldridge, W. N. (1953).[1] "Serum esterases. 1. Two types of esterase (A and B)[1] hydrolysing p-nitrophenyl acetate, propionate and butyrate, and a method for their determination." Biochemical Journal, 53(1), 110–117. Link

-

Halpert, J., & Neal, R. A. (1980). "Mechanism of the inactivation of rat liver cytochrome P-450 by the pesticide parathion." Molecular Pharmacology, 17(3), 427-431. (Mechanistic basis for sulfur-mediated P450 inactivation).[1] Link

-

Umetsu, N., et al. (1977).[1][2] "Effect of impurities on the mammalian toxicity of technical malathion and acephate." Journal of Agricultural and Food Chemistry, 25(4), 946-953. (Definitive study on O,O,O-TEPT potentiation). Link[1]

-

Burkhard, N., et al. (1997).[1] "Interaction of phosphorothioate impurities with the metabolism of organophosphorus insecticides." Toxicology Letters, 93(1), 11-19. Link

-

Casida, J. E., & Quistad, G. B. (2004). "Organophosphate toxicology: safety aspects of nonacetylcholinesterase secondary targets." Chemical Research in Toxicology, 17(8), 983-998. Link[1]

Sources

An In-depth Technical Guide to the Solubility of O,O,O-Triethyl phosphorothioate in Organic Solvents

Introduction

O,O,O-Triethyl phosphorothioate (TEPT), a member of the organophosphate class of compounds, is utilized in various chemical syntheses and has been investigated for its biological activities. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for its effective use in research, development, and manufacturing. In drug development, for instance, solubility dictates the choice of solvents for reaction chemistry, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the known solubility profile of this compound, the underlying physicochemical principles governing its solubility, and a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C6H15O3PS | |

| Molecular Weight | 198.22 g/mol | |

| Appearance | Colorless oil | |

| Density | 1.077 g/cm³ | |

| Boiling Point | 225 °F (107 °C) | |

| Flash Point | 225 °F (107 °C) |

The molecular structure of this compound, with its central thiophosphate group and three ethyl chains, imparts a moderate polarity. The presence of the sulfur atom in place of an oxygen atom (as in its phosphate analog, triethyl phosphate) slightly reduces the overall polarity. The ethyl groups contribute to its lipophilic character. This balance between polarity and lipophilicity is a key determinant of its solubility in various organic solvents.

Qualitative Solubility Profile

Published data on the quantitative solubility of this compound is limited. However, qualitative descriptions of its solubility are available and summarized below.

| Organic Solvent | Solvent Class | Qualitative Solubility | Reference |

| Chloroform | Chlorinated | Soluble | |

| Methanol | Polar Protic | Slightly Soluble | |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble |

It is also generally described as being soluble in most organic solvents, which suggests at least partial solubility in a wider range of solvents beyond those explicitly mentioned.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise solubility data in their specific solvents of interest, the following robust, step-by-step experimental protocol is provided. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Diagram of the Experimental Workflow

Caption: Workflow for the quantitative determination of solubility.

Step-by-Step Methodology

-

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers with secure caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

A calibrated analytical instrument for quantification (e.g., Gas Chromatograph with a Mass Spectrometer detector (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector).

-

-

Preparation of the Saturated Solution: a. Add a precisely measured volume (e.g., 5.00 mL) of the chosen organic solvent to a scintillation vial. b. Add an excess amount of this compound to the solvent. An excess is visually confirmed by the presence of undissolved material at the bottom of the vial after equilibration. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Collection and Preparation: a. After equilibration, cease agitation and allow the undissolved this compound to settle completely. b. Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. To avoid disturbing the settled solid, it is advisable to withdraw the liquid from the upper portion of the solution. c. For highly concentrated solutions, it may be necessary to pass the supernatant through a syringe filter to remove any suspended microparticles. d. Dilute the collected aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: a. Prepare a series of calibration standards of this compound in the same solvent used for dilution. b. Analyze the calibration standards and the diluted sample using the chosen analytical method (e.g., GC-MS or HPLC). c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." This can be understood by considering the intermolecular forces between the solute and the solvent.

Diagram of Influencing Factors

Spectroscopic data and analysis of O,O,O-Triethyl phosphorothioate (NMR, IR, MS)

This technical guide provides a comprehensive analysis of O,O,O-Triethyl phosphorothioate (TEPT), a compound of significant interest in organic synthesis and as an intermediate in the production of insecticides. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for researchers, scientists, and professionals in drug development. Our focus is on the practical application and interpretation of spectroscopic data to elucidate the molecular structure and purity of TEPT.

Introduction to this compound

This compound, with the chemical formula C₆H₁₅O₃PS, is an organothiophosphate ester.[1][2] Understanding its structural and electronic properties through spectroscopic analysis is paramount for its application and for ensuring the quality of derivative products. This guide will walk through the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Molecular Structure and Properties:

-

Molecular Weight: 198.22 g/mol [1]

-

Appearance: Colorless oil[2]

-

Synonyms: Triethyl phosphorothioate, O,O,O-Triethyl thiophosphate, Triethyl phosphorothionate[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the phosphorus atom in this compound. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a detailed structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the signals of the three equivalent ethoxy groups. Each ethoxy group (-OCH₂CH₃) gives rise to two distinct signals: a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Causality of Signal Multiplicity: The triplet arises from the coupling of the methyl protons with the two adjacent methylene protons (n+1 rule, where n=2, thus 2+1=3). The quartet is a result of the methylene protons coupling with the three adjacent methyl protons (n+1 rule, where n=3, thus 3+1=4). Furthermore, the methylene protons will also exhibit coupling to the ³¹P nucleus.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~1.3 | Triplet | ~7.1 | -CH₃ |

| ~4.2 | Doublet of Quartets | ~7.1 (H-H), ~9.5 (H-P) | -OCH₂- |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. For the analogous compound O,O-diethyl phosphorothioate, the chemical shifts are reported at approximately 3.97 ppm and 1.26 ppm.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, two signals are expected, corresponding to the two chemically non-equivalent carbons of the ethoxy groups.

-

Expert Insight: The carbon atom directly attached to the oxygen (-OCH₂-) is in a more electron-withdrawing environment and thus appears at a higher chemical shift (downfield) compared to the terminal methyl carbon (-CH₃).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~16 | -CH₃ |

| ~64 | -OCH₂- |

³¹P NMR Spectroscopy

³¹P NMR is a highly specific technique for phosphorus-containing compounds. This compound will exhibit a single resonance in the ³¹P NMR spectrum, indicative of the single phosphorus environment.

-

Trustworthiness of Data: The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and the nature of the substituents on the phosphorus atom. For phosphorothioates, the chemical shift is typically found in a distinct region. The related compound (EtO)₃P=S shows a ³¹P chemical shift of 68.1 ppm.

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) |

| ~68 |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the P=S, P-O-C, and C-H bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2980-2850 | C-H stretching (alkane) |

| 1450-1380 | C-H bending (alkane) |

| 1030-980 | P-O-C stretching |

| ~800 | P=S stretching |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common method.

-

Fragmentation Pathway Rationale: Upon electron impact, the molecule will ionize to form a molecular ion (M⁺˙), which can then undergo various fragmentation pathways. The most common cleavages occur at the P-O and C-O bonds, leading to the formation of stable fragment ions.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 198 | [C₆H₁₅O₃PS]⁺˙ (Molecular Ion) |

| 170 | [(EtO)₂P(S)O]⁺ |

| 138 | [(EtO)₂P(S)]⁺ |

| 121 | [(EtO)P(S)OH]⁺ |

| 93 | [P(S)(OH)₂]⁺ |

The base peak is often observed at m/z 121.[1] The molecular ion peak at m/z 198 confirms the molecular weight of the compound.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

³¹P NMR: Acquire the spectrum with proton decoupling. Use an external standard of 85% H₃PO₄ for referencing.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and major fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and definitive characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a means to assess the purity of the compound. This guide serves as a foundational reference for scientists and researchers, enabling them to confidently apply these spectroscopic methods in their work.

References

-

PubChem. O,O-diethyl phosphorothioate. [Link]

-

PubChem. O,O',O''-Triethyl phosphorothioate. [Link]

-

ResearchGate. Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. [Link]

-

Canadian Science Publishing. THE INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: II. THE 1–2.6 μ REGION. [Link]

-

ACS Publications. O,S-Dialkyl Phosphorothioates. [Link]

-

NIST WebBook. O,O,O-Triethyl thiophosphate. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

ResearchGate. Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. [Link]

-

PubMed. Sequence analysis of phosphorothioate oligonucleotides via matrix-assisted laser desorption ionization time-of-flight mass spectrometry. [Link]

-

mzCloud. O O Diethyl thiophosphate. [Link]

-

PubMed. Phosphorothioate-modified oligodeoxyribonucleotides. III. NMR and UV spectroscopic studies of the Rp-Rp, Sp-Sp, and Rp-Sp duplexes, [d(GGSAATTCC)]2, derived from diastereomeric O-ethyl phosphorothioates. [Link]

-

ChemRxiv. NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. [Link]

-

Journal of the American Society for Mass Spectrometry. Fragmentation of protonated O,O-dimethyl O-aryl phosphorothionates in tandem mass spectral analysis. [Link]

-

NMR Service. 31 Phosphorus NMR. [Link]

-

PubMed Central. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. [Link]

-

NIST WebBook. Phosphorothioic acid, O,O,S-triethyl ester. [Link]

-

ResearchGate. INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. [Link]

-

PubMed. Development and validation of a method for routine base composition analysis of phosphorothioate oligonucleotides. [Link]

-

ResearchGate. 31P NMR spectra for triethyl phosphite: (a) reaction involving catalyst.... [Link]

-

PubMed Central. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry. [Link]

-

ACS Publications. Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS). [Link]

-

RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]

-

ElectronicsAndBooks. International Journal of Mass Spectrometry. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

PubMed. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS. [Link]

-

ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

An In-Depth Technical Guide to O,O,O-Triethyl phosphorothioate (CAS 126-68-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

O,O,O-Triethyl phosphorothioate, identified by CAS number 126-68-1, is an organophosphorus compound with a significant history in agrochemicals and as a versatile intermediate in organic synthesis.[1] While its direct therapeutic applications are limited, its structural motif—the phosphorothioate linkage—is a cornerstone in the development of modern oligonucleotide therapeutics.[2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its mechanism of biological activity, toxicological profile, and analytical characterization. For drug development professionals, understanding the chemistry and biological effects of this compound and the broader class of phosphorothioates is crucial for the design and synthesis of next-generation nucleic acid-based drugs.[4][5]

Physicochemical and Spectroscopic Profile

This compound is a colorless liquid with a characteristic strong odor.[6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 126-68-1 | [6] |

| Molecular Formula | C₆H₁₅O₃PS | [6] |

| Molecular Weight | 198.22 g/mol | [6] |

| Density | 1.077 g/mL | [6] |

| Boiling Point | 217 °C | [6] |

| Flash Point | 225°F (COC) | [6] |

| Refractive Index | 1.4480 | [6] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [6] |

The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques. The interpretation of its nuclear magnetic resonance (NMR) and infrared (IR) spectra is crucial for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups, with coupling to each other.

-

¹³C NMR: The carbon NMR spectrum will display two distinct signals for the methyl and methylene carbons.

-

³¹P NMR: The phosphorus NMR spectrum provides a characteristic signal for the phosphorothioate group, which is sensitive to its chemical environment.[1][7][8]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for P=S, P-O-C, and C-H bonds.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a phosphorus precursor with ethanol and a sulfur source. A common industrial method involves the reaction of thiophosphoryl chloride (PSCl₃) with ethanol in the presence of a base to neutralize the HCl byproduct.

A generalized synthetic scheme is as follows:

PSCl₃ + 3 CH₃CH₂OH + 3 Base → (CH₃CH₂O)₃PS + 3 Base·HCl

An alternative approach involves the sulfurization of triethyl phosphite.[9] Triethyl phosphite can be prepared by reacting phosphorus trichloride with ethanol in the presence of a base.[1] The subsequent reaction with a sulfurizing agent, such as elemental sulfur or other sulfur-transfer reagents, yields this compound.[10]

The following diagram illustrates a generalized synthetic workflow:

Caption: Generalized synthetic routes to this compound.

Chemical Reactivity and Applications in Drug Development

The primary relevance of this compound in the context of drug development lies in its role as a precursor and a model compound for the phosphorothioate moiety, which is a critical modification in antisense oligonucleotides (ASOs) and other nucleic acid-based therapies.[2][3][5]

Role as a Sulfurizing Reagent

In the synthesis of therapeutic oligonucleotides, the natural phosphodiester backbone is often replaced with a phosphorothioate linkage to enhance nuclease resistance and improve pharmacokinetic properties.[2][11] This modification is introduced during solid-phase synthesis by a sulfurization step, where a phosphite triester intermediate is converted to a phosphorothioate. While this compound itself is not typically used as the sulfurizing agent in this process, its chemistry is foundational to understanding the properties of the resulting phosphorothioate linkage. Various sulfurizing reagents, such as 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) and phenylacetyl disulfide (PADS), are employed for this purpose.[12][13][14]

The following diagram illustrates the key step of sulfurization in oligonucleotide synthesis:

Caption: Sulfurization step in the synthesis of phosphorothioate oligonucleotides.

Mechanism of Biological Activity and Toxicology

The toxicological properties of this compound are primarily attributed to its in vivo conversion to its oxygen analog, triethyl phosphate. This metabolic activation is a key concept in understanding the toxicity of many organophosphorus pesticides.

Metabolic Activation: Desulfuration

This compound itself is a poor inhibitor of acetylcholinesterase (AChE). However, in the body, it undergoes oxidative desulfuration, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[15] This process replaces the sulfur atom with an oxygen atom, converting the phosphorothioate into the corresponding phosphate, triethyl phosphate.

The metabolic activation pathway can be visualized as follows:

Caption: Metabolic activation of this compound.

Inhibition of Acetylcholinesterase

Triethyl phosphate is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine.[16] The inhibition occurs through the phosphorylation of a serine residue in the active site of AChE, forming a stable covalent bond.[17][18] This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and the characteristic symptoms of organophosphate poisoning.[19]

Toxicological Profile

This compound is classified as toxic. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements:

Analytical Methodology

The accurate detection and quantification of this compound are essential for quality control, environmental monitoring, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of semi-volatile organic compounds like this compound. A general workflow for GC-MS analysis is outlined below.

Sample Preparation for GC-MS Analysis of this compound in Biological Matrices (A Representative Protocol)

-

Extraction:

-

To 1 mL of a biological sample (e.g., plasma, urine), add a suitable internal standard.

-

Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent such as dichloromethane or a mixture of hexane and acetone.

-

Vortex the mixture vigorously for 2-3 minutes and centrifuge to separate the layers.

-

Carefully collect the organic layer. Repeat the extraction process for exhaustive recovery.

-

-

Concentration:

-

Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.[24]

-

Reconstitute the residue in a small, known volume of a solvent suitable for GC injection (e.g., ethyl acetate).

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.

-

-

The following diagram illustrates the GC-MS analytical workflow:

Caption: General workflow for the GC-MS analysis of this compound.

Biochemical Assay for Cholinesterase Inhibition

The Ellman's assay is a widely used colorimetric method to determine cholinesterase activity and can be adapted to screen for inhibitors like the active metabolite of this compound.[17][19][25][26]

Protocol for Ellman's Assay to Measure Acetylcholinesterase Inhibition

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

-

Prepare a solution of acetylcholinesterase (AChE) in the phosphate buffer.

-

Prepare various concentrations of the inhibitor (in this case, triethyl phosphate, the active metabolite) in the appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the inhibitor solution (or solvent for the control).

-

Add the AChE solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Environmental Fate

The environmental persistence and degradation of this compound are important considerations due to its use as a pesticide. Its degradation can occur through various pathways, including hydrolysis and photodegradation. The phosphorothioate ester linkage is susceptible to hydrolysis, although the rate can be influenced by factors such as pH and temperature.[27][28]

Conclusion

This compound is a compound of significant interest due to its dual role as a biologically active molecule (after metabolic activation) and a key structural component in the burgeoning field of oligonucleotide therapeutics. A thorough understanding of its synthesis, reactivity, mechanism of action, and analytical characterization is essential for researchers in agrochemicals, toxicology, and particularly for those in drug development who are leveraging the unique properties of the phosphorothioate modification to create novel therapies. This guide has provided a detailed technical overview to serve as a valuable resource for professionals in these fields.

References

-

Triethyl phosphite. In: Wikipedia. Wikimedia Foundation; 2023. Accessed January 30, 2026. [Link]

- Production process of O, O-dialkyl thiophosphoryl chloride. CN101830925A.

- Method for preparing O, O-diethyl chlorothiophosph

- Production method of O, O-dialkyl thiophosphoryl chloride. CN101486729A.

- Guga P, Stec WJ. Synthesis of Phosphorothioate Oligonucleotides with Stereodefined Phosphorothioate Linkages. Curr Protoc Nucleic Acid Chem. 2003;Chapter 4:Unit 4.17.

-

Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. Assay Genie. Published November 15, 2024. Accessed January 30, 2026. [Link]

- Srivastava R, Tiwari N, Kumar D, Kumar V, Chaturvedi V. Solid phase synthesis of phosphorothioate oligonucleotides utilizing diethyldithiocarbonate disulfide (DDD) as an efficient sulfur transfer reagent. Nucleosides Nucleotides Nucleic Acids. 2007;26(10-12):1323-1327.

- Musilek K, Kuca K, Jun D, Dohnal V. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Curr Med Chem. 2011;18(22):3371-3389.

- Eckstein F. Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic Acid Ther. 2014;24(6):374-385.

- Efimov VA, Buryakova AA, Polushin NN, Chakhmakhcheva OG. New efficient sulfurizing reagents for the preparation of oligodeoxyribonucleotide phosphorothioate analogues. Nucleic Acids Res. 1996;24(20):4029-4033.

-

GC-MS Sample Preparation. Organomation. Accessed January 30, 2026. [Link]

- Yu RZ, Baker B, Moorthy G, et al. An Assessment of the In Vitro Inhibition of Cytochrome P450 Enzymes, UDP-Glucuronosyltransferases, and Transporters by Phosphodiester- or Phosphorothioate-Linked Oligonucleotides. Nucleic Acid Ther. 2017;27(1):13-24.

-

O,O',O''-Triethyl phosphorothioate. PubChem. Accessed January 30, 2026. [Link]

- Mohamad M, Bunawan H, Hameed A. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. 2021;6(1):1-14.

- Ali FA, Fukuto TR. Toxicological properties of O,O,S-trialkyl phosphorothioates. J Toxicol Environ Health. 1983;12(4-6):591-598.

- Buronfosse T, Guittonneau S, Coecke S, Cova D, Monshouwer M, Rogiers V. Mass spectrometric detection of CYP450 adducts following oxidative desulfuration of methyl parathion. Chem Res Toxicol. 2012;25(1):243-251.

- Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temper

- Wagh S, Rapolu R, Gawas S, Somani S, Shinde D. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicol. 2023;3(3):1-6.

- Yang J, Stolee JA, Jiang H, Shi X. Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Org Process Res Dev. 2018;22(9):1225-1232.

-

Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Phenomenex. Accessed January 30, 2026. [Link]

-

Glen Report 34-13: Application Note: Phosphorodithioates in Oligonucleotide Therapeutics. Glen Research. Accessed January 30, 2026. [Link]

- Millard CB, Koellner G, Ordentlich A, Shafferman A, Silman I, Sussman JL. Crystal Structures of Acetylcholinesterase in Complex with Organophosphorus Compounds Suggest that the Acyl Pocket Modulates the Aging Reaction by Precluding the Formation of the Trigonal Bipyramidal Transition State. J Am Chem Soc. 1999;121(42):9883-9884.

- Lorenzo Y, et al. Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL). Toxins (Basel). 2018;10(10):408.

- Krotz AH, Grolmes B, Cole DL. Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS). Org Process Res Dev. 2001;5(5):568-572.

- Kuca K, Musilek K, Jun D, Dohnal V. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Int J Mol Sci. 2011;12(4):2634-2643.

- Taylor P, Radic Z.

- Gilar M, et al. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry.

- Li Y, et al. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. Anal Chem. 2015;87(1):645-652.

- Haapaniemi E, et al. Complete 1H, 13C{1H}, and 31P NMR Spectral Parameters of Some Pyrophosphates. Magn Reson Chem. 2017;55(5):458-465.

- Eckstein F. Phosphorothioates, Essential Components of Therapeutic Oligonucleotides. Nucleic Acid Ther. 2014;24(6):374-385.

- Stiborova M, et al. A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. Int J Mol Sci. 2019;20(18):4464.

-

Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Chromatography Today. Published March 18, 2011. Accessed January 30, 2026. [Link]

-

Glen Report 18-1 Supplement: Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. Glen Research. Accessed January 30, 2026. [Link]